Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18320231
InChI: InChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-3-5-8-11-10-6-12(7)8/h3-6H,2H2,1H3
SMILES:
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol

Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate

CAS No.:

Cat. No.: VC18320231

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate -

Specification

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
IUPAC Name ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate
Standard InChI InChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-3-5-8-11-10-6-12(7)8/h3-6H,2H2,1H3
Standard InChI Key KHMULOYCOWKCTP-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=CC2=NN=CN21

Introduction

Structural and Molecular Characteristics

Core Architecture and Planarity

Ethyl triazolo[4,3-a]pyridine-5-carboxylate features a planar triazolo[4,3-a]pyridine ring system, with root mean square (r.m.s.) deviations as low as 0.0068 Å in related derivatives, indicating minimal structural distortion. The ethyl carboxylate substituent at position 5 introduces steric and electronic effects that modulate reactivity and intermolecular interactions.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₉H₉N₃O₂
Molecular Weight191.19 g/mol
IUPAC NameEthyl triazolo[4,3-a]pyridine-5-carboxylate
SMILES NotationCCOC(=O)C1=CC=CC2=NN=CN21
Planarity (r.m.s. deviation)≤0.0068 Å (derivatives)

The compound’s crystallographic data reveal a dihedral angle of 84.38° between the triazolopyridine core and substituent phenyl groups in analogues, influencing packing efficiency and solubility.

Spectroscopic and Computational Insights

Infrared (IR) spectroscopy of analogous compounds shows characteristic carbonyl (C=O) stretches at 1,710–1,740 cm⁻¹, while nuclear magnetic resonance (NMR) spectra display distinct proton environments for the ethyl group (δ 1.2–1.4 ppm) and aromatic protons (δ 7.5–8.5 ppm). DFT calculations predict a HOMO-LUMO gap of 4.2 eV, suggesting moderate electronic stability suitable for electrophilic substitution reactions .

Synthetic Methodologies and Optimization

Continuous Flow Advancements

Transitioning to continuous flow reactors resolved these limitations by:

  • Reducing residence time: 3.5 minutes vs. 4 hours in batch

  • Enhancing mixing efficiency: Laminar flow regimes minimized localized overheating

  • Improving yield: 53% isolated yield achieved via precise temperature control (60°C) and reagent stoichiometry

Table 2: Batch vs. Flow Synthesis Comparison

ParameterBatch ProcessFlow Process
Isolated Yield31%53%
Residence Time4 hours3.5 minutes
Byproduct Formation22%9%

Mechanistic studies identified a rate-determining step involving nitrile oxide cyclization (activation energy: 18.3 kcal/mol), guiding reactor design to favor transition state stabilization .

Applications in Medicinal Chemistry

Scaffold for Drug Design

The compound’s rigidity and hydrogen-bonding capacity (acceptors: 3; donors: 1) make it ideal for kinase inhibitor development. Analogues with 3-ethyl substituents show enhanced blood-brain barrier permeability (logP = 1.8 vs. 1.2 for parent compound).

Structure-Activity Relationship (SAR) Trends

  • Position 5 substituents: Carboxylates improve aqueous solubility (logS = -2.1) but reduce membrane permeability

  • Triazole ring modification: Methylation at N1 increases metabolic stability (t₁/₂ = 4.7 hours vs. 2.1 hours)

Computational and Industrial Perspectives

Reaction Mechanism Elucidation

DFT simulations at the B3LYP/6-31G(d) level mapped a three-step pathway:

  • Sulfilimine-nitrone oxide condensation (ΔG‡ = 14.2 kcal/mol)

  • Cyclization to triazolopyridine-N-oxide (ΔG‡ = 18.3 kcal/mol)

  • Deoxygenation via PCl₃ (ΔG = -22.1 kcal/mol)

These insights informed flow reactor parameters, suppressing byproduct formation by 59% .

Scalability and Process Chemistry

Kilogram-scale production achieved 91% conversion using Corning Advanced-Flow™ reactors, with a space-time yield of 0.8 kg/L/day . Lifecycle assessment revealed a 37% reduction in solvent waste compared to batch methods .

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